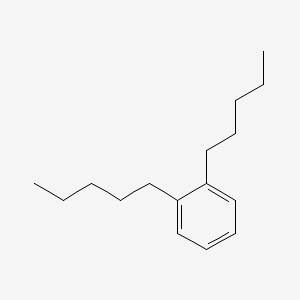![molecular formula C6H8ClN3OS B3192562 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea CAS No. 634192-72-6](/img/structure/B3192562.png)
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea
概要
説明
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
作用機序
Target of Action
Clothianidin Urea, also known as N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N’-methylurea, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the paralysis and eventual death of harmful insects .
Mode of Action
Clothianidin Urea acts as an agonist of nAChR . It mimics the action of acetylcholine, a neurotransmitter, and binds to nAChRs, causing continuous stimulation of the neurons . This overstimulation leads to the paralysis and eventual death of the insect .
Biochemical Pathways
The biochemical pathways affected by Clothianidin Urea involve the disruption of neural transmission in the central nervous system of insects . The compound’s interaction with nAChRs affects the normal functioning of the synapses, leading to a series of downstream effects that result in the insect’s paralysis and death .
Pharmacokinetics
Pharmacokinetic studies indicate that Clothianidin Urea is rapidly distributed into the entire body within 2 hours after oral administration . Its excretion and metabolism start immediately after absorption . It is rapidly and almost completely eliminated from all tissues and organs with no evidence of accumulation . Most of it is completely excreted into urine and feces within two days after administration .
Result of Action
The primary result of Clothianidin Urea’s action is the effective control of harmful insects and pests . By targeting the nAChRs, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide for the control of sucking and chewing pests .
Action Environment
Clothianidin Urea is moderately soluble and volatile but has a high potential for leaching to groundwater . It is very persistent in soil and water , which means it can remain effective for a long period after application. Its persistence and potential for leaching mean it can also pose risks to non-target organisms in the environment . It is highly toxic to honeybees but poses a low risk to earthworms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea typically involves the reaction of 2-chloro-1,3-thiazole with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands .
化学反応の分析
Types of Reactions
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
科学的研究の応用
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
2-chloro-1,3-thiazole: A precursor in the synthesis of various thiazole derivatives.
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitro-1H-imidazol-2-amine: A compound with similar structural features but different biological activities.
Uniqueness
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-8-6(11)10-3-4-2-9-5(7)12-4/h2H,3H2,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSUYNSKZUJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10795576 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10795576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634192-72-6 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10795576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


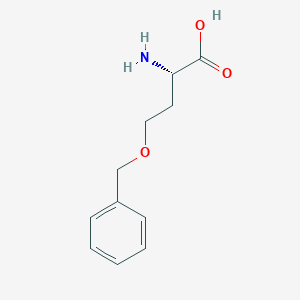
![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)
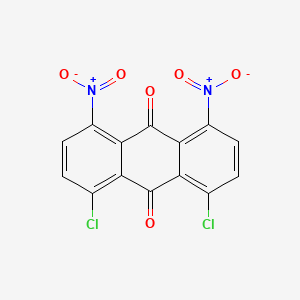

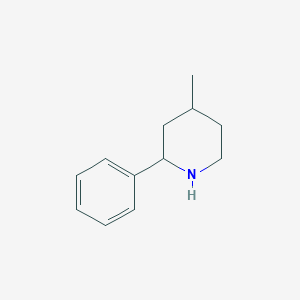
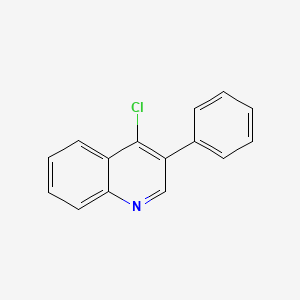
![tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate](/img/structure/B3192526.png)
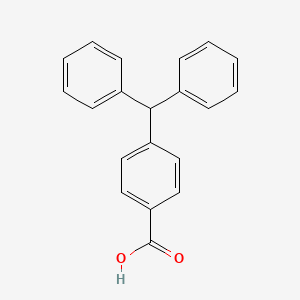
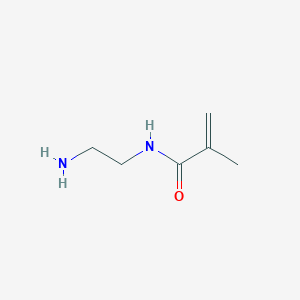
![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)


![Ethyl 3-[2-(benzoylamino)phenyl]-2-oxopropanoate](/img/structure/B3192557.png)
